N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE
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Overview
Description
N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of difluoromethoxy and morpholine-4-sulfonyl groups attached to a benzamide core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(difluoromethoxy)aniline with 3-(morpholine-4-sulfonyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The morpholine-4-sulfonyl group is known to enhance the compound’s stability and solubility, further contributing to its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[2-(difluoromethoxy)phenyl]-3-(morpholine-4-sulfonyl)benzamide
- 2-[3-(difluoromethoxy)phenyl]morpholine
Uniqueness
N-[2-(DIFLUOROMETHOXY)PHENYL]-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. The presence of both difluoromethoxy and morpholine-4-sulfonyl groups enhances its reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-3-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O5S/c19-18(20)27-16-7-2-1-6-15(16)21-17(23)13-4-3-5-14(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKLNIGRDSBFEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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